Differential DHFR-TS Inhibition Across Protozoan Species: Trypanosoma brucei vs. Leishmania major
The target compound exhibits species-dependent differential inhibition of bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS). Against recombinant Trypanosoma brucei DHFR-TS, the compound demonstrates an IC50 of 2.90 µM [1]. Against recombinant Leishmania major DHFR-TS under comparable assay conditions, the compound shows enhanced potency with an IC50 of 1.11 µM [2]. This represents a 2.6-fold differential in inhibitory potency between the two protozoan species, indicating that the unsubstituted 2-aminomethyltetralin scaffold possesses intrinsic species-selectivity that may be exploited or optimized in antiparasitic lead development.
| Evidence Dimension | DHFR-TS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.90 µM (T. brucei); 1.11 µM (L. major) |
| Comparator Or Baseline | Same compound tested across two species |
| Quantified Difference | 2.6-fold greater potency against L. major vs. T. brucei |
| Conditions | Recombinant DHFR-TS expressed in E. coli BL21 (DE3) cells; dihydrofolate as substrate; NADPH present |
Why This Matters
This species-differential inhibition data enables researchers to prioritize this scaffold for Leishmania-focused antiparasitic programs over Trypanosoma applications, informing procurement decisions based on target organism specificity.
- [1] BindingDB BDBM50398393 (CHEMBL2178599). IC50 = 2.90E+3 nM against Trypanosoma brucei DHFR-TS. ChEMBL curated. View Source
- [2] BindingDB BDBM50398393 (CHEMBL2178599). IC50 = 1.11E+3 nM against Leishmania major DHFR-TS. ChEMBL curated. View Source
